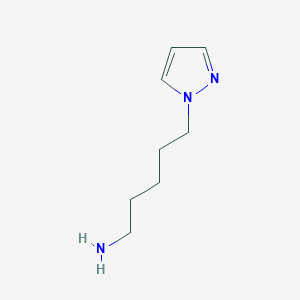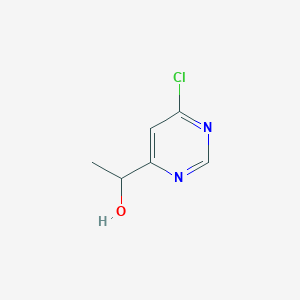
ETHYL (S)-2-(BENZYLOXY)PROPIONATE
Vue d'ensemble
Description
®-Ethyl 2-benzyloxypropionate is an organic compound with the molecular formula C12H16O3. It is a chiral ester, often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its clear, colorless oil form and is known for its role in the preparation of optically active derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-Ethyl 2-benzyloxypropionate can be synthesized through several methods. One common route involves the reaction of ethyl lactate with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the esterification of ®-2-benzyloxypropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-Ethyl 2-benzyloxypropionate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes for the stereoselective hydrolysis of racemic mixtures is also a common approach, providing high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 2-benzyloxypropionate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: ®-2-benzyloxypropanol.
Substitution: Various substituted benzyloxypropionates depending on the nucleophile used.
Applications De Recherche Scientifique
®-Ethyl 2-benzyloxypropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-benzyloxypropionate largely depends on its role as an intermediate in various chemical reactions. It acts by providing a chiral center that can be further modified to produce optically active compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ethyl 2-benzyloxypropionate: The enantiomer of ®-Ethyl 2-benzyloxypropionate, used in similar applications but with different stereochemical properties.
Ethyl 2-benzyloxyacetate: A similar ester with a different carbon chain length, used in organic synthesis.
Methyl 2-benzyloxypropionate: Another ester with a different alkyl group, used in the synthesis of various organic compounds.
Uniqueness
®-Ethyl 2-benzyloxypropionate is unique due to its chiral nature, making it valuable in the synthesis of optically active compounds. Its specific stereochemistry allows for the production of enantiomerically pure pharmaceuticals and fine chemicals, which is crucial in many applications.
This detailed article provides a comprehensive overview of ®-Ethyl 2-benzyloxypropionate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
ethyl (2R)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |
Clé InChI |
YECFQHZUGDYXTN-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)OCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8585668.png)


![N-[(5-Benzoyl-2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B8585680.png)





![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)


![Ethyl 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B8585735.png)
